4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzylamino group and a p-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of p-chlorobenzyl chloride with benzylamine to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzylamines or morpholine derivatives.
Scientific Research Applications
4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperazine
- 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-methylmorpholine
Uniqueness
4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a p-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
23892-47-9 |
---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)21-10-11-22-12-14-23-15-13-22/h1-9,19,21H,10-15H2 |
InChI Key |
QYPZNPRAXRVQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.